4'-Iodoacetophenone

Description

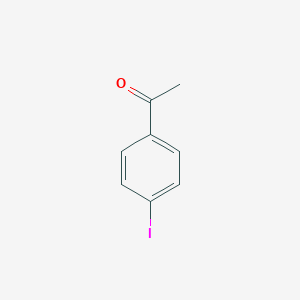

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJWCDQGIPQBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158047 | |

| Record name | 1-(4-Iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13329-40-3 | |

| Record name | 4-Iodoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13329-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Iodoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13329-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-iodophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Iodoacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979JX4AA6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Iodoacetophenone, a key building block in organic synthesis and drug discovery. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on data presentation and experimental methodologies.

Chemical Identity and Properties

This compound, also known as 1-(4-iodophenyl)ethanone, is an aromatic ketone.[1][2] Its chemical structure, featuring an iodine atom at the para position of the acetophenone (B1666503) core, makes it a versatile reagent in a variety of chemical transformations.[3]

CAS Number: 13329-40-3[1][2][4][5][6]

Synonyms: p-Iodoacetophenone, 1-(4-Iodophenyl)ethanone, 4-Acetylphenyl iodide.[1][2][6]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO | [2][4][5][6] |

| Molecular Weight | 246.05 g/mol | [4][5][6] |

| Melting Point | 82-84 °C | [6] |

| Boiling Point | 142-144 °C at 12 Torr | [6] |

| Appearance | Pale brown to brown crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

| log Pow | 2.84 | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-(4-iodophenyl)propan-2-ol.[7]

Experimental Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol [7]

-

Materials:

-

2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol)

-

Silver nitrate (B79036) (AgNO₃) (1.6 mg, 3 mol%)

-

Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) (6 mg, 3 mol%)

-

Potassium persulfate (K₂S₂O₈) (245.8 mg, 3 eq)

-

2 wt% DAPGS-750-M aqueous solution (0.6 ml, 0.5 M)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a 2 ml reaction vial, add 2-(4-iodophenyl)propan-2-ol, AgNO₃, Bi(OTf)₃, and K₂S₂O₈.

-

Add the 2 wt% DAPGS-750-M aqueous solution to the vial.

-

Seal the reaction vial and stir the mixture.

-

After the reaction is complete, extract the mixture three times with ethyl acetate.

-

Combine the organic phases and concentrate them using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (approximately 20:1) as the eluent.

-

The final product, this compound, is obtained as a solid. The reported yield for this method is 71%, with a purity of 98% as determined by HPLC.[7]

-

Caption: Synthesis Workflow of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in various fields, particularly in organic synthesis and medicinal chemistry.[8]

-

Organic Synthesis: The carbon-iodine bond in this compound is readily activated for metal-catalyzed cross-coupling reactions.[3] This makes it a key substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex organic molecules.[3] It is also used in the synthesis of iodo-substituted compounds.[8] For instance, it can be used as a substrate for palladium-catalyzed coupling reactions.[9][10]

-

Drug Development: This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[8] It is notably used in the development of anti-inflammatory and analgesic drugs.[8] Furthermore, it is a precursor in the synthesis of quinoline-based potential anticancer agents.[9][10]

-

Material Science: this compound is employed in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance.[3][8] It is also used in the creation of dyes and pigments.[3]

-

Other Applications: It finds use as a reagent in analytical methods and in photochemical studies, where it can act as a photosensitizer.[8]

Caption: Key Application Areas of this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[1][11][12] It may also cause respiratory irritation.[11][12]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1][11]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place as it is light-sensitive.[6] Store locked up.[11][13]

-

-

First Aid:

Conclusion

This compound is a versatile and important chemical compound with a well-defined set of properties and a significant role in synthetic chemistry. Its utility as a precursor in the development of pharmaceuticals and advanced materials underscores its importance to researchers and professionals in drug development and material science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Iodoacetophenone [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 13329-40-3 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

- 13. echemi.com [echemi.com]

Technical Overview of 1-(4-iodophenyl)ethanone: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This document provides core molecular information for 1-(4-iodophenyl)ethanone, a compound often utilized in organic synthesis and pharmaceutical research.

Molecular Identity and Properties

1-(4-iodophenyl)ethanone, also known as 4'-iodoacetophenone, is an aromatic ketone. Its fundamental molecular properties are summarized below. The molecular formula is derived from its composition of eight carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom.[1] The molecular weight is calculated based on the atomic weights of these constituent atoms.[1][2]

Data Summary

The essential quantitative data for 1-(4-iodophenyl)ethanone is presented in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C8H7IO | [1][2] |

| Molecular Weight | 246.04 g/mol | [1] |

| IUPAC Name | 1-(4-iodophenyl)ethanone | [1] |

| CAS Number | 13329-40-3 | [1][2] |

Methodological Considerations

Determination of Molecular Formula and Weight:

The molecular formula of a known compound like 1-(4-iodophenyl)ethanone is determined by its chemical structure. The molecular weight is computationally derived by summing the atomic masses of its constituent atoms (Carbon, Hydrogen, Iodine, and Oxygen).

For experimental verification, a standard protocol would involve high-resolution mass spectrometry (HRMS). A detailed experimental protocol for this standard procedure is outlined below:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision by the mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Analysis: The exact mass is determined from the spectrum, which is then used to confirm the elemental composition and thus the molecular formula.

Logical Relationships

The relationship between the compound's name, its structure, and its molecular formula is a direct, logical progression in chemical nomenclature and representation. This linear relationship does not necessitate a complex pathway diagram.

Caption: Logical flow from chemical name to molecular weight.

References

An In-depth Technical Guide to 4'-Iodoacetophenone: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Iodoacetophenone is a pivotal synthetic intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique electronic and steric properties, conferred by the presence of an electron-withdrawing acetyl group and a readily displaceable iodo group on a benzene (B151609) scaffold, make it an exceptionally versatile building block. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and a summary of its significant applications in research and development.

Core Physical and Chemical Properties

This compound is a pale brown to brown crystalline solid at room temperature. It is sensitive to light and should be stored in a dark, dry place. While some sources suggest it is easily soluble in water, this is inconsistent with the general properties of aryl halides; it is practically insoluble in water but soluble in a range of common organic solvents such as ethanol, ethyl acetate (B1210297), and chlorinated solvents.

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO | [1][2][3] |

| Molecular Weight | 246.05 g/mol | [1][4][5] |

| CAS Number | 13329-40-3 | [1][3][6] |

| Appearance | Pale brown to brown crystalline powder | [1] |

| Melting Point | 82-84 °C | [4][5][7] |

| Boiling Point | 142-144 °C at 12 Torr | [1] |

| Density | ~1.74 g/cm³ (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84 | d, J=8.5 Hz | 2H | Ar-H ortho to C=O |

| 7.66 | d, J=8.5 Hz | 2H | Ar-H ortho to I |

| 2.57 | s | 3H | -CH₃ |

¹³C NMR (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O |

| 138.0 | Ar-C |

| 136.5 | Ar-C |

| 129.8 | Ar-C |

| 101.5 | Ar-C |

| 26.6 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl ketone) stretch |

| ~3000-2850 | Medium | C-H (aliphatic) stretch |

| ~1580 | Medium-Strong | C=C (aromatic) stretch |

| ~820 | Strong | C-H (para-disubstituted aromatic) bend |

| ~530 | Medium | C-I stretch |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 246 | ~60% | [M]⁺ (Molecular Ion) |

| 231 | 100% (Base Peak) | [M-CH₃]⁺ |

| 104 | ~20% | [M-I]⁺ |

| 43 | ~40% | [CH₃CO]⁺ |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for the synthesis of complex organic molecules.

Key Applications Include:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of bioactive compounds, including potential anticancer agents (such as quinoline-based derivatives), anti-inflammatory drugs, and analgesics.

-

Cross-Coupling Reactions: It is a common substrate in Suzuki, Heck, Sonogashira, and Stille coupling reactions to form new carbon-carbon bonds.[8][9]

-

Materials Science: Used in the development of advanced materials such as polymers and organic electronic components where a functionalized aromatic core is required.

-

Agrochemicals: It is a building block for certain pesticides and crop protection agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key chemical transformations.

Synthesis of this compound

A common laboratory-scale synthesis involves the iodination of acetophenone. An alternative method is the oxidation of a corresponding tertiary alcohol.

Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol (B8705165)

-

Reaction Setup: In a 2 mL reaction vial, add 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), AgNO₃ (1.6 mg, 3 mol%), Bi(OTf)₃ (6 mg, 3 mol%), and K₂S₂O₈ (245.8 mg, 3 eq).

-

Solvent Addition: Add a 2 wt% DAPGS-750-M aqueous solution (0.6 mL, 0.5 M).

-

Reaction Execution: Cover the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic phases and concentrate using a rotary evaporator. Purify the resulting residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether:ethyl acetate ≈ 20:1) to yield this compound.

Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.

Protocol: Heck Coupling of this compound with Acrylic Acid

-

Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), acrylic acid (100 µL, 1.5 mmol), sodium carbonate (318 mg, 3.0 mmol), and palladium(II) chloride (2 mg, 0.01 mmol).

-

Solvent Addition: Add 5 mL of water.

-

Reaction Execution: Heat the reaction mixture to approximately 100 °C and stir until the this compound is completely consumed (monitor by TLC, typically ~1 hour).

-

Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M aqueous HCl to a pH of ~1.

-

Isolation: The product, (E)-4-acetylcinnamic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent (e.g., 10 mL of a 2:1 mixture of DME and water) and a base (e.g., Na₂CO₃, 2.0 mmol).

-

Degassing: Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 4-acetylbiphenyl.

Safety Information

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a high-value chemical intermediate with broad applicability in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway to a diverse range of complex molecules. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers leveraging this versatile building block in their synthetic endeavors.

References

- 1. This compound | 13329-40-3 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Iodoacetophenone [webbook.nist.gov]

- 4. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 5. 4′-碘苯乙酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Iodoacetophenone [webbook.nist.gov]

- 7. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-Iodoacetophenone

This technical guide provides a comprehensive overview of 4'-iodoacetophenone, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Nomenclature

This compound is an aromatic ketone characterized by an acetophenone (B1666503) core substituted with an iodine atom at the para-position of the phenyl ring.[1] This substitution significantly influences the molecule's reactivity, making it a valuable intermediate in various chemical transformations.[1]

The IUPAC name for this compound is 1-(4-iodophenyl)ethanone .[2][3][4] It is also commonly referred to by several synonyms, including p-iodoacetophenone, 1-acetyl-4-iodobenzene, and 1-(4-iodophenyl)ethan-1-one.[2][3][5]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of 1-(4-iodophenyl)ethanone.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 13329-40-3 | [2][3][5][6][7][8] |

| Molecular Formula | C₈H₇IO | [2][3][5][6][7][8] |

| Molecular Weight | 246.05 g/mol | [5][6][7][8] |

| Appearance | White to yellow or pale brown crystalline powder | [1] |

| Melting Point | 82-84 °C | [6] |

| Purity | ≥97% to >98.0% (GC) | [6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][2] |

| SMILES | CC(=O)C1=CC=C(I)C=C1 | [2][6] |

| InChI Key | JZJWCDQGIPQBAO-UHFFFAOYSA-N | [2][6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.86-7.81 (m, 2H), 7.69-7.63 (m, 2H), 2.57 (s, 3H) | [9] |

Experimental Protocols

This compound is a versatile substrate for various coupling reactions, including Suzuki-Miyaura and Heck reactions.[6][10][11] It is also utilized in the synthesis of potential anticancer agents.[2][11] A common laboratory-scale synthesis of this compound is detailed below.

Synthesis of this compound via Oxidation [9]

This protocol describes the synthesis of this compound through the oxidation of 2-(4-iodophenyl)propan-2-ol.[9]

Materials:

-

2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol)

-

Silver nitrate (B79036) (AgNO₃) (1.6 mg, 3 mol%)

-

Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) (6 mg, 3 mol%)

-

Potassium persulfate (K₂S₂O₈) (245.8 mg, 3 eq)

-

2 wt% DAPGS-750-M aqueous solution (0.6 ml, 0.5 M)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 2 ml reaction vial, add 2-(4-iodophenyl)propan-2-ol, AgNO₃, Bi(OTf)₃, and K₂S₂O₈.[9]

-

Add the 2 wt% DAPGS-750-M aqueous solution to the vial.[9]

-

Seal the reaction vial and stir the mixture.[9]

-

Upon reaction completion, extract the mixture three times with ethyl acetate.[9]

-

Combine the organic phases and concentrate them using a rotary evaporator.[9]

-

Purify the resulting residue by column chromatography on silica gel, using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent, to yield this compound.[9]

The following workflow diagram illustrates the key steps in this synthetic process.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.[12][13] In case of contact with skin or eyes, flush the affected area with plenty of water.[14]

This document is intended for use by trained professionals and does not encompass all possible safety considerations. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Iodoacetophenone [webbook.nist.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 13329-40-3 [chemicalbook.com]

- 11. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

- 13. echemi.com [echemi.com]

- 14. This compound(13329-40-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Synthesis of 4'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-Iodoacetophenone (CAS No: 13329-40-3), a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways to facilitate understanding and replication.

Introduction

This compound, also known as 1-(4-iodophenyl)ethanone, is a versatile building block in organic synthesis. Its structure, featuring an acetophenone (B1666503) core with an iodine atom at the para position, allows for a variety of subsequent chemical modifications. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide explores three principal methods for its synthesis: the oxidation of 2-(4-iodophenyl)propan-2-ol (B8705165), the iodination of 4-acetylphenylboronic acid, and the diazotization of 4'-aminoacetophenone (B505616) followed by iodination.

Comparative Synthesis Data

The following table summarizes the quantitative data for the different synthesis pathways of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Reaction Temperature | Yield (%) |

| Oxidation of Tertiary Alcohol | 2-(4-iodophenyl)propan-2-ol | AgNO₃, Bi(OTf)₃, K₂S₂O₈, DAPGS-750-M (aq.) | Water | Not Specified | Not Specified | 71% |

| Iodination of Boronic Acid | 4-Acetylphenylboronic acid | I₂, K₂CO₃ | Acetonitrile | 8-12 hours | 80 °C | 91% |

| Diazotization of Amine (Sandmeyer-type Reaction) | 4'-Aminoacetophenone | NaNO₂, HCl, KI | Water | ~1.5 hours | 0-5 °C | ~50% |

Synthesis Pathways and Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes to this compound, accompanied by workflow diagrams for enhanced clarity.

Oxidation of 2-(4-iodophenyl)propan-2-ol

This pathway involves the oxidation of a tertiary alcohol to the corresponding ketone. The use of a silver and bismuth catalyst system in an aqueous medium presents a method with a good yield.[1]

Experimental Protocol:

In a 2 ml reaction vial, 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), silver nitrate (B79036) (AgNO₃, 1.6 mg, 3 mol%), bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃, 6 mg, 3 mol%), and potassium persulfate (K₂S₂O₈, 245.8 mg, 3 eq) are combined. To this mixture, a 2 wt% aqueous solution of DAPGS-750-M (0.6 ml, 0.5 M) is added. The reaction vial is then sealed and stirred. Following the reaction, the mixture is extracted three times with ethyl acetate (B1210297). The combined organic layers are then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether:ethyl acetate ≈ 20:1) to yield this compound.[1]

Reaction Pathway:

Iodination of 4-Acetylphenylboronic acid

This method provides a high-yielding synthesis of this compound from a readily available boronic acid precursor. The reaction proceeds under relatively mild conditions in an inert atmosphere.

Experimental Protocol:

To a 20 mL Schlenk tube equipped with a magnetic stir bar, 4-acetylphenylboronic acid (0.5 mmol) and potassium carbonate (K₂CO₃, 1 mmol, 138.0 mg) are added. The tube is evacuated and backfilled with nitrogen twice. Acetonitrile (2 mL) and iodine (I₂, 0.75 mmol, 191 mg) are then added under a nitrogen stream. The tube is sealed and placed in a pre-heated oil bath at 80 °C for 8-12 hours. After cooling to room temperature, water (10 mL) is added, and the aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Pathway:

Synthesis from 4'-Aminoacetophenone via Diazotization

This classical transformation in aromatic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by iodide. This Sandmeyer-type reaction does not require a copper catalyst for iodination.[1][2]

Experimental Protocol:

4'-Aminoacetophenone is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt. After stirring for a short period, a solution of potassium iodide (KI) in water is added to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization to yield this compound.[3]

Reaction Workflow:

Conclusion

This guide has detailed three distinct and effective synthesis pathways for this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The oxidation of 2-(4-iodophenyl)propan-2-ol offers a good yield in an aqueous system. The iodination of 4-acetylphenylboronic acid provides the highest yield under anhydrous conditions. The diazotization of 4'-aminoacetophenone represents a classic and reliable, albeit lower-yielding, route from a common precursor. The provided experimental protocols and comparative data serve as a valuable resource for chemists in research and development to make informed decisions for the synthesis of this important chemical intermediate.

References

4'-Iodoacetophenone solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-iodoacetophenone in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering available data, experimental methodologies, and relevant chemical workflows.

Quantitative Solubility Data

Despite a thorough review of available literature and chemical databases, precise quantitative solubility data for this compound remains largely unpublished. However, qualitative descriptions from various chemical suppliers provide some insight into its solubility profile. It is important to note that there are conflicting reports regarding its solubility in water.

Below is a summary of the available qualitative solubility information for this compound.

| Solvent | Type | Reported Solubility | Citation |

| Water | Aqueous | Sparingly soluble | |

| Water | Aqueous | Easily soluble in water | [1] |

| Ethanol | Polar Protic Organic | Soluble | |

| Acetone | Polar Aprotic Organic | Soluble |

Note: The conflicting information on water solubility highlights the need for empirical determination to ascertain the precise solubility limit.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol based on the widely accepted shake-flask method. This method can be adapted to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrument like a UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental and Logical Workflows

This compound is a versatile intermediate in various organic synthesis reactions. The following diagrams illustrate two common experimental workflows where it is utilized as a key reactant.

References

Melting and boiling point of 4'-Iodoacetophenone

An In-depth Technical Guide to the Melting and Boiling Points of 4'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in pharmaceutical synthesis. The document outlines the physico-chemical data, detailed experimental protocols for the determination of these properties, and a logical workflow for such characterization.

Physico-chemical Data of this compound

This compound, with the chemical formula C₈H₇IO, is a crystalline solid at room temperature. Its molecular weight is approximately 246.05 g/mol . The melting and boiling points are critical parameters for its identification, purity assessment, and handling in various chemical processes.

Quantitative Data Summary

The melting and boiling points of this compound from various sources are summarized in the table below for easy comparison.

| Physical Property | Reported Value (°C) | Conditions |

| Melting Point | 82 - 89 | Atmospheric Pressure |

| 85 | Atmospheric Pressure | |

| 82 - 84 | Atmospheric Pressure | |

| 83 - 87 | Atmospheric Pressure | |

| Boiling Point | 153 | Atmospheric Pressure |

| 142 - 144 | 12 Torr |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the characterization of this compound. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the standard technique for determining the melting point of a solid organic compound.[1] This can be performed using a Thiele tube or a modern digital melting point apparatus.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (Thiele tube with mineral oil or a melting point apparatus)

-

Bunsen burner or heating element

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely crushed. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.[1][2]

-

Apparatus Setup (Thiele Tube):

-

The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3][4]

-

The thermometer and capillary assembly are inserted into a Thiele tube containing mineral oil, with the sample positioned in the center of the main tube.[3][5]

-

The side arm of the Thiele tube is gently heated with a small flame, allowing convection currents to ensure uniform temperature distribution.[3]

-

-

Apparatus Setup (Melting Point Apparatus):

-

The prepared capillary tube is inserted into the heating block of the apparatus.[6]

-

The heating rate is programmed. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[7][8]

-

-

Observation and Measurement:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5][7]

-

For a pure compound, the melting range should be narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.[7][8]

-

Boiling Point Determination: Micro-Boiling Point Method (Siwoloboff Method)

For determining the boiling point of small quantities of a substance, the micro-boiling point method, also known as the Siwoloboff method, is employed.[1][4] This is particularly useful when dealing with valuable or limited samples.

Materials:

-

This compound sample

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (Thiele tube with mineral oil or a beaker with a suitable heating liquid)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A few drops of the molten this compound are placed into a small test tube.

-

Apparatus Setup:

-

Heating and Observation:

-

Measurement:

Boiling Point Determination under Reduced Pressure

For substances that decompose at their atmospheric boiling point, determination under reduced pressure is necessary. This lowers the boiling point to a temperature where decomposition is minimized.

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Manometer

-

Heating mantle

Procedure:

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled. The material to be distilled is placed in the distillation flask with a stir bar or boiling chips.

-

Evacuation: The system is slowly evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The distillation flask is heated gently.

-

Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. It is crucial to record the pressure at which the boiling point is measured.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the melting and boiling points of a chemical sample like this compound.

Caption: A flowchart illustrating the systematic process for determining the melting and boiling points of this compound.

References

- 1. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 2. chemtips.wordpress.com [chemtips.wordpress.com]

- 3. chymist.com [chymist.com]

- 4. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

4'-Iodoacetophenone: A Comprehensive Safety and Handling Guide for Researchers

FOR IMMEDIATE RELEASE

This technical whitepaper provides an in-depth overview of the safety information, handling procedures, and material safety data for 4'-Iodoacetophenone (CAS No. 13329-40-3). This document is intended for researchers, scientists, and professionals in the drug development field to ensure safe handling and use of this chemical compound.

Chemical Identification and Physical Properties

This compound, with the molecular formula C₈H₇IO, is a solid crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below. It is important to note that some physical properties, such as the boiling point and flash point, are not consistently reported across various safety data sheets.[3][4]

| Property | Value | Source(s) |

| CAS Number | 13329-40-3 | [3][4][5] |

| EC Number | 236-372-8 | [4][6] |

| Molecular Formula | C₈H₇IO | [2][5] |

| Molecular Weight | 246.05 g/mol | [4][5] |

| Appearance | White to yellow or brown crystalline powder | [2][7] |

| Melting Point | 82-89 °C | [2][4] |

| Solubility | Easily soluble in water | [8] |

| Storage Class | 11 - Combustible Solids | [4][9] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][5][10]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Label Elements:

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

Storage:

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). | [5][6] |

| Skin Protection | Impervious clothing and protective gloves. Gloves should be inspected prior to use. | [5][6] |

| Respiratory Protection | A full-face respirator, a dust mask (type N95 US), or other approved respirators should be used if exposure limits are exceeded or irritation is experienced. | [4][5][6] |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [3][5][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [3][5][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [3][5][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

In the event of a spill, personnel should:

-

Evacuate personnel to safe areas.[6]

-

Prevent further leakage or spillage if safe to do so.[6]

-

Sweep up and shovel the material into a suitable, closed container for disposal.[5]

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Special Hazards: No specific data is available regarding special hazards arising from the chemical.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][6]

Toxicological and Ecological Information

The toxicological and ecological properties of this compound have not been thoroughly investigated.[5] No quantitative data on acute toxicity (LD50/LC50), persistence and degradability, bioaccumulative potential, or mobility in soil is currently available.[6][11]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[6] It is recommended to contact a licensed professional waste disposal service.[5]

This guide is intended to provide comprehensive safety information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to safe laboratory practices.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 13329-40-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound | 13329-40-3 [chemicalbook.com]

- 9. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 4'-Iodoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4'-iodoacetophenone, a valuable building block in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇IO, with a molecular weight of 246.05 g/mol . The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.84 | Doublet | 2H | 8.5 | Aromatic Protons (ortho to -COCH₃) |

| 7.63 | Doublet | 2H | 8.5 | Aromatic Protons (ortho to -I) |

| 2.59 | Singlet | 3H | - | Methyl Protons (-COCH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.1 | Carbonyl Carbon (C=O) |

| 137.9 | Aromatic Carbon (para to -COCH₃, attached to -I) |

| 136.4 | Aromatic Carbon (ipso to -COCH₃) |

| 129.8 | Aromatic Carbons (ortho to -COCH₃) |

| 128.4 | Aromatic Carbons (ortho to -I) |

| 26.5 | Methyl Carbon (-COCH₃) |

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | Carbonyl (C=O) Stretch |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | Acyl C-C Stretch |

| ~820 | Strong | para-disubstituted C-H Bend |

| ~530 | Medium | C-I Stretch |

Table 4: Mass Spectrometry Data for this compound[1]

| m/z | Relative Intensity | Assignment |

| 246 | High | [M]⁺ (Molecular Ion) |

| 231 | High | [M - CH₃]⁺ |

| 120 | Medium | [M - I]⁺ |

| 105 | Low | [C₆H₄CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Natural occurrence and biological role of 4'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of 4'-Iodoacetophenone, focusing on its origins and biological significance. Our investigation reveals that this compound is a synthetic compound with no known natural occurrence. While it serves as a key intermediate in the synthesis of potential anti-inflammatory and analgesic pharmaceuticals, direct literature on its specific biological roles, such as enzyme inhibition, is not available.[1]

To provide a relevant and comprehensive biological context, this guide will focus on the well-characterized activities of a close structural analog, p-Bromophenacyl bromide (pBPB) . This related compound is a classic, irreversible inhibitor of phospholipase A2 (PLA2), an enzyme central to the inflammatory cascade. By examining pBPB, we can infer the potential mechanism and biological implications of haloacetophenone compounds in drug development. This guide will detail the mechanism of PLA2 inhibition by pBPB, present quantitative data on its inhibitory potency, provide a detailed experimental protocol for assessing PLA2 inhibition, and illustrate the relevant biochemical pathways.

Natural Occurrence of this compound

Extensive searches of scientific literature and chemical databases have yielded no evidence of this compound occurring as a natural product. It is consistently described as a synthetic organic intermediate.[1] Its primary utility is in research and industrial settings for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science.

Biological Role and Mechanism of Action (Illustrated by p-Bromophenacyl Bromide)

While this compound is used in the synthesis of anti-inflammatory agents, its direct biological activity is not well-documented.[1] However, its structural analog, p-Bromophenacyl bromide (pBPB), is a well-studied covalent inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes that hydrolyze phospholipids (B1166683) in cell membranes to release arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Mechanism of Covalent Inhibition

p-Bromophenacyl bromide acts as an irreversible inhibitor by covalently modifying a specific histidine residue (His48) within the active site of most PLA2 enzymes.[2][3][4] The mechanism proceeds via alkylation, where the electrophilic α-carbon of the phenacyl bromide reacts with the nucleophilic Nδ1 atom of the His48 imidazole (B134444) ring. This modification sterically hinders the substrate from binding and disrupts the catalytic machinery of the enzyme, leading to its inactivation.[2]

The following diagram illustrates the covalent modification of the PLA2 active site by a haloacetophenone inhibitor like pBPB.

Caption: Mechanism of irreversible inhibition of PLA2 by a haloacetophenone.

Involvement in Signaling Pathways

Inhibition of PLA2 by compounds like pBPB directly impacts the arachidonic acid signaling cascade, a cornerstone of the inflammatory response. By preventing the release of arachidonic acid from membrane phospholipids, these inhibitors effectively halt the production of downstream inflammatory mediators.

The diagram below outlines the arachidonic acid pathway and the critical point of inhibition.

Caption: The arachidonic acid pathway and the point of PLA2 inhibition.

Quantitative Data Summary

As no direct inhibitory data for this compound on PLA2 is available, the following table summarizes the quantitative data for the activity of p-Bromophenacyl bromide (pBPB) against partially purified phospholipase A2 from rat inflammatory tissue.

| Compound | Target Enzyme | Organism | IC50 Value | Citation |

| p-Bromophenacyl bromide | Phospholipase A2 (Group IB) | Rattus norvegicus | 14.4 µM |

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of a compound against phospholipase A2. This protocol is based on a colorimetric method that detects the release of free fatty acids from a phospholipid substrate.

Phospholipase A2 Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of an inhibitor against PLA2 activity.

Principle: PLA2 hydrolyzes the sn-2 position of a substrate (e.g., phosphatidylcholine), releasing a free fatty acid. The amount of fatty acid produced is quantified using a colorimetric detection method, often involving a dye that changes absorbance in the presence of fatty acids. The rate of color change is proportional to enzyme activity.

Workflow Diagram:

Caption: Workflow for a typical in vitro PLA2 colorimetric inhibition assay.

Materials:

-

Purified Phospholipase A2 (e.g., from bee venom or porcine pancreas)

-

Phospholipid substrate (e.g., L-α-phosphatidylcholine)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and Triton X-100)

-

Colorimetric indicator dye for free fatty acids

-

Test inhibitor (p-Bromophenacyl bromide) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Procedure:

-

Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer. Prepare a serial dilution of the inhibitor stock solution.

-

Assay Setup: To each well of a 96-well microplate, add the assay buffer, substrate solution, and colorimetric dye.

-

Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor to the designated "test" wells. Add the same volume of solvent (vehicle control) to the "control" wells. Include "blank" wells with no enzyme to measure background signal.

-

Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to interact with the substrate or enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PLA2 enzyme solution to all wells except the blanks.

-

Data Acquisition: Immediately place the microplate in a plate reader and begin kinetic measurement of absorbance at the appropriate wavelength. Record data every minute for 15 to 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Correct the rates of the test and control wells by subtracting the rate of the blank wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a synthetic chemical intermediate with significant utility in the development of pharmaceuticals, particularly those targeting inflammation. It has no known natural sources. While its direct biological activity lacks characterization, the well-established role of its structural analog, p-Bromophenacyl bromide, as a potent, irreversible inhibitor of phospholipase A2 provides a strong model for its potential mechanism of action. By covalently modifying the active site of PLA2, such haloacetophenone compounds can effectively block the arachidonic acid cascade, a key pathway in inflammation. This guide provides the necessary theoretical background, quantitative data for a relevant analog, and detailed experimental protocols to aid researchers in the investigation and development of novel anti-inflammatory agents based on this chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure of a snake venom phospholipase A2 modified by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Structural Effects Of Covalent Inhibition Of Phospholipase A2 Suggest " by Suren A. Tatulian [stars.library.ucf.edu]

- 4. Crystal structure of a phospholipase A(2) homolog complexed with p-bromophenacyl bromide reveals important structural changes associated with the inhibition of myotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4'-Iodoacetophenone in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4'-iodoacetophenone in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl ketones, which are prevalent motifs in many biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is a particularly effective substrate for these reactions due to the high reactivity of the carbon-iodine bond. The C-I bond's lower bond dissociation energy compared to C-Br or C-Cl bonds facilitates a faster rate-determining oxidative addition step in the catalytic cycle, often leading to higher yields and milder reaction conditions. This enhanced reactivity makes this compound an ideal choice for complex syntheses where preserving sensitive functional groups is crucial.

Advantages of Using this compound

-

High Reactivity: The weak carbon-iodine bond allows for faster reactions and often proceeds under milder conditions compared to bromo- or chloro-acetophenones.[1]

-

Excellent Yields: The high reactivity often translates to high conversion rates and excellent product yields.

-

Versatility: It can be coupled with a wide range of aryl and heteroaryl boronic acids to generate a diverse library of biaryl ketones.

-

Selectivity: The significant difference in reactivity between aryl iodides and other aryl halides allows for selective cross-coupling in molecules with multiple halogen substituents.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of this compound with phenylboronic acid, showcasing the effect of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Comparison of Different Palladium Catalysts

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Herrmann-Beller Palladacycle | 0.1 | Sodium Methylate | Ethanol (B145695) | 60 | 1 | >95 |

| Pd(PPh₃)₄ | 3 | Sodium Carbonate | Toluene (B28343)/Ethanol/Water | 80 | 12 | 92 |

| Pd(OAc)₂ | 2 | Potassium Carbonate | DMF | 100 | 8 | 88 |

| PEPPSI-IPr | 1 | Potassium Phosphate | Dioxane | 80 | 16 | 95 |

Table 2: Influence of Different Bases

| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Herrmann-Beller Palladacycle | Sodium Methylate (1.5) | Ethanol | 60 | 1 | >95 |

| Herrmann-Beller Palladacycle | Sodium Hydroxide (2.0) | Ethanol | 60 | 1 | 90 |

| Herrmann-Beller Palladacycle | Potassium Carbonate (2.0) | Ethanol | 60 | 1 | 85 |

| Herrmann-Beller Palladacycle | Triethylamine (3.0) | Ethanol | 60 | 1 | 70 |

Table 3: Effect of Various Solvents

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Herrmann-Beller Palladacycle | Sodium Methylate | Ethanol | 60 | 1 | >95 |

| Herrmann-Beller Palladacycle | Sodium Methylate | Methanol | 60 | 1 | 92 |

| Herrmann-Beller Palladacycle | Sodium Methylate | Isopropanol | 60 | 1 | 88 |

| Pd(PPh₃)₄ | Sodium Carbonate | Toluene | 80 | 12 | 90 |

| Pd(OAc)₂ | Potassium Carbonate | DMF | 100 | 8 | 88 |

| PEPPSI-IPr | Potassium Phosphate | Dioxane | 80 | 16 | 95 |

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Protocol 1: General Procedure using Herrmann-Beller Palladacycle

This protocol is based on a kinetic study of the Suzuki-Miyaura reaction of this compound with phenylboronic acid.[2][3][4]

Materials:

-

This compound

-

Phenylboronic acid

-

Herrmann-Beller palladacycle

-

Sodium methylate (MeONa)

-

Anhydrous ethanol

-

Anhydrous toluene (for catalyst dissolution)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add phenylboronic acid (1.2 mmol, 1.2 equiv).

-

In a separate vial, dissolve the Herrmann-Beller palladacycle (0.001 mmol, 0.1 mol%) in a small amount of anhydrous toluene to ensure complete dissolution.

-

Add the catalyst solution to the reaction flask.

-

Add anhydrous ethanol (5 mL).

-

Add sodium methylate (1.5 mmol, 1.5 equiv).

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1 hour.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl ketone.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general method that can be adapted for rapid synthesis.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vial

-

Magnetic stir bar

Procedure:

-

To a microwave reactor vial, add this compound (1.0 mmol, 1.0 equiv).

-

Add the desired arylboronic acid (1.5 mmol, 1.5 equiv).

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add DMF (4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with this compound.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Heck-Mizoroki Reaction with 4'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and fine chemical industries, for the construction of complex molecules.[1] 4'-Iodoacetophenone is a readily available and useful building block in these reactions, serving as an aryl halide that can be coupled with a variety of alkenes to generate substituted styrenes and cinnamic acid derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the Heck-Mizoroki reaction of this compound with various olefins.

General Reaction Mechanism

The catalytic cycle of the Heck-Mizoroki reaction is generally understood to proceed through a series of well-defined steps involving a palladium(0) catalyst.

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species. This step generally proceeds with syn-stereochemistry.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction of this compound with Various Olefins

The following table summarizes typical reaction conditions and outcomes for the Heck-Mizoroki reaction of this compound with several common olefins.

| Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acrylic Acid | PdCl₂ (1) | Na₂CO₃ | Water | 100 | 1 | >95 (crude) |

| Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/Water | 100 | 12 | ~90 |

| n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 93 |

| Methyl Acrylate | Pd/C (commercial) | Et₃N / Na₂CO₃ | NMP | 100 | - | High |

Experimental Protocols

Below are detailed protocols for the Heck-Mizoroki reaction of this compound with acrylic acid and a general procedure for coupling with other olefins.

Caption: General experimental workflow for the Heck-Mizoroki reaction.

Protocol 1: Synthesis of (E)-4-Acetylcinnamic Acid

This protocol describes the green synthesis of (E)-4-acetylcinnamic acid from this compound and acrylic acid in an aqueous medium.

Materials:

-

This compound (1.0 mmol, 246 mg)

-

Acrylic acid (1.5 mmol, 102 µL)

-

Palladium(II) chloride (PdCl₂) (0.01 mmol, 1.8 mg)

-

Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)

-

Deionized water (5 mL)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask (25 mL)

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), acrylic acid (102 µL, 1.5 mmol), palladium(II) chloride (1.8 mg, 0.01 mmol), and sodium carbonate (318 mg, 3.0 mmol).

-

Add 5 mL of deionized water to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle or oil bath.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 1-2 hours).

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Dry the product in a desiccator to obtain (E)-4-acetylcinnamic acid. The crude product is often of high purity.

Protocol 2: General Procedure for the Heck Reaction with Styrene and Acrylates

This general protocol can be adapted for the reaction of this compound with various olefins like styrene, n-butyl acrylate, and methyl acrylate. Optimization of the base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 mmol, 246 mg)

-

Olefin (e.g., Styrene, n-Butyl Acrylate, Methyl Acrylate) (1.2 - 1.5 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 - 0.02 mmol, 2.2 - 4.5 mg)

-

Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 mmol)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile) (5 mL)

-

Schlenk flask or sealed tube

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (246 mg, 1.0 mmol), palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol), and the chosen base (e.g., K₂CO₃, 414 mg, 3.0 mmol).

-

Add 5 mL of the desired solvent (e.g., DMF).

-

Add the olefin (e.g., styrene, 156 µL, 1.2 mmol) to the reaction mixture.

-

Seal the flask or tube and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-